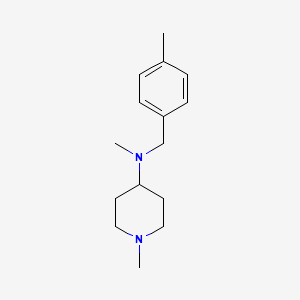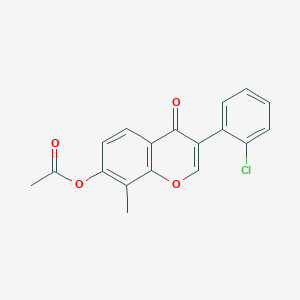
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine, also known as MPBD or MDMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is a structural analog of JWH-018. MPBD has been found to have high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. The activation of these receptors by N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has also been found to have partial agonist activity at the CB2 receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as induce anxiety and paranoia in some users. N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has potent psychoactive effects, which make it a useful tool for studying the endocannabinoid system. However, N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine also has several limitations. Its potency and psychoactive effects may make it difficult to use in certain experiments, and its effects on behavior and cognition may make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential uses and limitations of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine.
Métodos De Síntesis
The synthesis of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine involves the reaction of 4-methylbenzyl chloride with 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-butanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with dimethylamine to yield N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine. The synthesis of N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has been extensively studied in the field of synthetic cannabinoids due to its potent psychoactive effects. It has been used as a tool to study the CB1 and CB2 receptors and their role in the endocannabinoid system. N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine has also been used in animal studies to investigate its effects on behavior and cognition.
Propiedades
IUPAC Name |
N,1-dimethyl-N-[(4-methylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-4-6-14(7-5-13)12-17(3)15-8-10-16(2)11-9-15/h4-7,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSJAFDBBXQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,1-dimethyl-N-(4-methylbenzyl)-4-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)


![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
